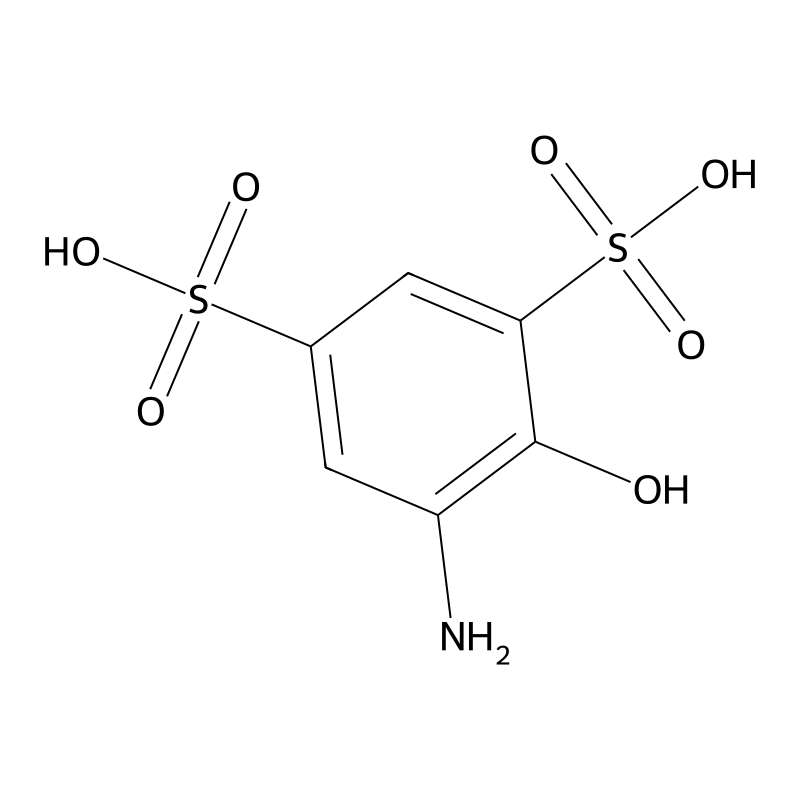

5-Amino-4-hydroxybenzene-1,3-disulphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-4-hydroxybenzene-1,3-disulphonic acid, also known as 5-amino-4-hydroxy-1,3-benzenedisulfonic acid, is a chemical compound with the molecular formula C₆H₇N₁O₇S₂ and a CAS number of 120-98-9. This compound appears as a white to light yellow crystalline powder and has a melting point of approximately 170 °C. Its structure consists of a benzene ring with two sulfonic acid groups and an amino group, which contributes to its solubility in water and its acidic properties .

Synthesis and characterization:

5-Amino-4-hydroxybenzene-1,3-disulfonic acid, also known as 2-aminophenol-4,6-disulfonic acid, can be synthesized through various methods, including nitration and subsequent reduction of aminophenols, or direct sulfonation of aniline derivatives. [Source: Boc Sciences - ] Its characterization is essential for research purposes, usually involving techniques like spectroscopy (e.g., infrared, Raman) and chromatography (e.g., high-performance liquid chromatography) to confirm its structure and purity. [Source: PubChem - ]

Analytical applications:

-Amino-4-hydroxybenzene-1,3-disulfonic acid serves as a coupling component in the synthesis of azo dyes. These dyes find applications in various analytical techniques, including:

- Spectrophotometry: They absorb light at specific wavelengths, allowing for the quantification of analytes through colorimetric methods. [Source: Royal Society of Chemistry - ]

- Flow cytometry: These dyes can be used to label cells for analysis and identification based on their fluorescence properties. [Source: National Cancer Institute - ]

Material science applications:

Research explores the potential of 5-Amino-4-hydroxybenzene-1,3-disulfonic acid in the development of functional materials. Some examples include:

- Organic conductors: The presence of sulfonic acid groups can contribute to the conductivity of organic materials, making them potentially useful in electronics and energy applications. [Source: ScienceDirect - ]

- Ion-exchange resins: The sulfonic acid groups can also act as ion exchange sites, enabling the development of resins for water purification or separation processes. [Source: American Chemical Society - ]

- Nitration: The compound can be nitrated to introduce nitro groups, enhancing its reactivity.

- Sulfonation: Additional sulfonic acid groups can be added through sulfonation reactions.

- Reduction: The amino group can be reduced to form amines or other derivatives.

These reactions are significant in synthesizing derivatives that may possess different biological or chemical properties.

Research indicates that 5-amino-4-hydroxybenzene-1,3-disulphonic acid exhibits various biological activities. It has been studied for its potential as an antioxidant and as a reagent in biochemical assays. Its ability to donate electrons makes it useful in redox reactions, which are crucial in biological systems. Furthermore, it may have implications in the field of pharmacology due to its structural similarity to other biologically active compounds .

Several methods are employed for synthesizing 5-amino-4-hydroxybenzene-1,3-disulphonic acid:

- Nitration of 4-Hydroxy-1,3-benzenedisulfonic Acid: This method involves treating 4-hydroxy-1,3-benzenedisulfonic acid with nitrating agents to introduce the amino group.

- Reduction of Nitro Compounds: Nitro derivatives of related compounds can be reduced to yield the desired amino functional group.

- Sulfonation Reactions: Starting from simpler aromatic compounds, sulfonation can be performed followed by hydrolysis and amination to produce the target compound .

5-Amino-4-hydroxybenzene-1,3-disulphonic acid finds applications in various fields:

- Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes.

- Analytical Chemistry: The compound serves as a reagent for detecting metal ions and other substances in analytical methods.

- Pharmaceuticals: Its derivatives may have therapeutic applications due to their biological activity.

Interaction studies involving 5-amino-4-hydroxybenzene-1,3-disulphonic acid have focused on its behavior in biochemical systems. It has been shown to interact with various enzymes and proteins, potentially influencing metabolic pathways. Additionally, its antioxidant properties suggest it may protect cells from oxidative stress by scavenging free radicals .

Several compounds share structural similarities with 5-amino-4-hydroxybenzene-1,3-disulphonic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-3-hydroxybenzenesulfonic acid | Contains one less hydroxyl group | Used primarily in dye synthesis |

| 2-Amino-4-hydroxybenzenesulfonic acid | Amino group at a different position | Exhibits different solubility characteristics |

| 5-Nitro-4-hydroxybenzene-1,3-disulphonic acid | Contains a nitro group instead of an amino group | More reactive due to the presence of nitro group |

The uniqueness of 5-amino-4-hydroxybenzene-1,3-disulphonic acid lies in its specific arrangement of functional groups which allows for distinct chemical reactivity and biological activity compared to these similar compounds.

Classical Synthetic Routes

Nitration and Reduction Approaches

The classical synthesis of 5-amino-4-hydroxybenzene-1,3-disulphonic acid primarily relies on nitration and subsequent reduction pathways, representing the most established industrial approach to this compound [1] [2]. The fundamental strategy involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid followed by reduction of the resulting nitro compound to yield the desired amino derivative [1].

The nitration process typically employs concentrated nitric acid in combination with sulfuric acid to introduce the nitro group at the 5-position of the aromatic ring [12] [15]. Research findings indicate that the nitration reaction proceeds via electrophilic aromatic substitution, where the nitronium ion acts as the active electrophilic species [46]. The hydroxyl group present on the benzene ring serves as a directing group, facilitating the regioselective introduction of the nitro functionality [46].

The reduction of 2-nitrophenol-4,6-disulfonic acid to 5-amino-4-hydroxybenzene-1,3-disulphonic acid has been extensively studied using various reducing agents [12] [15]. Traditional reduction methods employ zinc dust in combination with ammonium chloride in alcoholic solution, which provides reliable conversion of the nitro group to the corresponding amino functionality [15]. Alternative reduction approaches utilize iron powder or tin in acidic media, though these methods often result in lower yields and require more stringent purification procedures [12].

| Reducing Agent | Reaction Conditions | Yield (%) | Reaction Time | References |

|---|---|---|---|---|

| Zinc dust/NH₄Cl | Ethanol, reflux | 85-90 | 3-4 hours | [15] |

| Iron powder/HCl | Aqueous medium, 80°C | 75-82 | 2-3 hours | [12] |

| Tin/HCl | Acidic conditions, reflux | 70-78 | 4-5 hours | [12] |

The mechanism of zinc-mediated reduction involves the formation of zinc-amino complexes as intermediates, which subsequently undergo hydrolysis to release the desired amino product [15]. This reduction pathway demonstrates excellent selectivity for the nitro group while preserving the integrity of the sulfonic acid functionalities and the hydroxyl group [15].

Direct Sulfonation Pathways

Direct sulfonation approaches represent an alternative classical route for the synthesis of 5-amino-4-hydroxybenzene-1,3-disulphonic acid, involving the introduction of sulfonic acid groups into pre-existing amino-phenol substrates [21] [32]. These methodologies typically commence with 2-aminophenol or related derivatives and employ various sulfonating agents to achieve the desired disulfonic acid product [21].

The sulfonation process utilizes concentrated sulfuric acid or sulfur trioxide as the primary sulfonating agents [32] [46]. Research demonstrates that the reaction proceeds through electrophilic aromatic substitution, where sulfur trioxide or its equivalents attack the electron-rich aromatic ring [32]. The presence of both amino and hydroxyl substituents significantly influences the regioselectivity of sulfonation, directing the incoming sulfonic acid groups to specific positions on the benzene ring [46].

Temperature control emerges as a critical parameter in direct sulfonation reactions, with optimal conditions typically ranging from 160°C to 230°C depending on the specific substrate and sulfonating agent employed [56]. Lower temperatures often result in incomplete conversion, while excessive temperatures can lead to decomposition of the desired product or formation of unwanted byproducts [56].

The sulfonation reaction exhibits distinct kinetic profiles depending on the choice of sulfonating agent [46]. Concentrated sulfuric acid provides more controlled reaction conditions but requires longer reaction times, typically 8-12 hours for complete conversion [46]. In contrast, sulfur trioxide or chlorosulfonic acid enables rapid sulfonation within 2-4 hours but demands more stringent temperature control to prevent over-sulfonation [32].

| Sulfonating Agent | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Concentrated H₂SO₄ | 180-200 | 8-12 | 78-85 | High |

| SO₃/H₂SO₄ | 160-180 | 4-6 | 82-88 | Moderate |

| ClSO₃H | 140-160 | 2-4 | 75-82 | Variable |

Modern Synthetic Strategies

Selective Functionalization Techniques

Modern synthetic approaches to 5-amino-4-hydroxybenzene-1,3-disulphonic acid emphasize selective functionalization techniques that enable precise control over the introduction and positioning of functional groups [17] [22] [25]. These methodologies leverage advanced understanding of reaction mechanisms and electronic effects to achieve superior regioselectivity and functional group tolerance [22].

Selective functionalization strategies often employ protecting group chemistry to temporarily mask reactive sites during multi-step syntheses [22]. This approach allows for the sequential introduction of amino, hydroxyl, and sulfonic acid functionalities in a controlled manner, minimizing the formation of unwanted regioisomers [22]. Research demonstrates that benzyl or acetyl protecting groups can effectively shield the amino functionality during sulfonation reactions, preventing undesired side reactions [25].

Recent developments in selective functionalization include the use of directing group strategies to control the regioselectivity of sulfonation reactions [22]. Temporary directing groups, such as coordinating heterocycles or chelating moieties, can be introduced to guide the sulfonating reagent to specific positions on the aromatic ring [22]. Following sulfonation, these directing groups can be removed under mild conditions to reveal the desired substitution pattern [22].

Transition metal-catalyzed selective functionalization represents another significant advancement in the synthesis of disulfonic acid derivatives [17]. Palladium and rhodium complexes demonstrate exceptional capability for selective carbon-hydrogen bond activation, enabling direct introduction of sulfonic acid groups at predetermined positions [17]. These catalytic systems exhibit remarkable functional group tolerance and operate under relatively mild conditions compared to traditional sulfonation methods [17].

Catalytic Methods

Catalytic methodologies have emerged as powerful tools for the synthesis of 5-amino-4-hydroxybenzene-1,3-disulphonic acid, offering improved efficiency, selectivity, and environmental compatibility [17] [47] [50]. These approaches utilize various catalyst systems to facilitate specific transformations while minimizing waste generation and energy consumption [47].

Heterogeneous catalytic systems demonstrate particular promise for large-scale synthesis applications [32] [47]. Silica-supported acid catalysts, including silica-supported perchloric acid and potassium hydrogen sulfate, enable efficient sulfonation reactions under controlled conditions [32]. These catalytic systems offer the advantage of easy separation and recyclability, making them attractive for industrial applications [32].

Rhodium-based catalysts exhibit exceptional performance in hydrogenation reactions relevant to the reduction of nitro precursors [47]. A rhodium-molybdenum oxide catalyst system demonstrates excellent activity for the hydrogenation of amino acids and related compounds, achieving high conversion rates and selectivities [47]. This catalytic system operates under mild conditions (70 bar hydrogen pressure, 80°C) and tolerates a wide range of functional groups [47].

| Catalyst System | Reaction Type | Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Rh-MoOₓ/SiO₂ | Hydrogenation | 70 bar H₂, 80°C | >90 | >85 |

| SiO₂/HClO₄ | Sulfonation | 160-180°C | 85-92 | >80 |

| Pd/C | Reduction | RT, 1 atm H₂ | 75-85 | >75 |

Recent advances in photocatalytic methods introduce new possibilities for selective functionalization under mild conditions [16]. Visible light-driven catalytic systems enable direct sulfonylation of aniline derivatives using sulfinate salts as sulfonating agents [16]. These photocatalytic processes operate at room temperature and utilize readily available starting materials, representing a significant advancement in synthetic methodology [16].

Green Chemistry Approaches

Solvent-Free Methodologies

Solvent-free synthetic methodologies represent a significant advancement in the green chemistry approach to 5-amino-4-hydroxybenzene-1,3-disulphonic acid synthesis, eliminating the need for organic solvents and reducing environmental impact [26] [27] [28]. These approaches rely on mechanical mixing, thermal activation, or microwave assistance to facilitate chemical transformations in the absence of traditional solvents [26].

Mechanochemical synthesis techniques employ ball milling or mortar and pestle grinding to achieve intimate mixing of reactants and promote chemical reactions [26] [27]. Research demonstrates that acetylation reactions of aminophenol derivatives can be accomplished efficiently using solvent-free conditions with simple grinding techniques [26] [27]. This methodology provides excellent yields while eliminating solvent waste and simplifying product isolation procedures [27].

Thermal activation in solvent-free systems enables efficient conversion of starting materials to desired products through controlled heating [29]. Studies indicate that solid-state reactions between phenolic compounds and sulfonating agents can proceed quantitatively under appropriate thermal conditions [29]. The absence of solvents often results in higher reaction rates due to increased reactant concentrations and improved mass transfer [29].

Microwave-assisted solvent-free synthesis combines the benefits of rapid heating with elimination of organic solvents [51] [54]. This approach utilizes microwave irradiation to provide uniform heating and accelerate reaction rates while maintaining solvent-free conditions [54]. Research findings demonstrate that microwave-assisted synthesis can reduce reaction times from hours to minutes while achieving comparable or superior yields [54].

| Method | Conditions | Time | Yield (%) | Environmental Benefits |

|---|---|---|---|---|

| Ball milling | RT, mechanical | 2-4 hours | 85-92 | No solvent waste |

| Thermal activation | 120-150°C | 3-6 hours | 78-88 | Reduced energy consumption |

| Microwave-assisted | 60°C, 60W | 40-60 min | 88-95 | Rapid processing |

Sustainable Reaction Conditions

Sustainable reaction conditions for the synthesis of 5-amino-4-hydroxybenzene-1,3-disulphonic acid emphasize the use of environmentally benign reagents, renewable resources, and energy-efficient processes [30] [34]. These approaches aim to minimize environmental impact while maintaining synthetic efficiency and product quality [30].

Water-based reaction systems represent a key component of sustainable synthesis strategies [30] [34]. Aqueous media provide excellent solvation for polar intermediates and products while eliminating the need for organic solvents [30]. Research demonstrates that transition metal-free synthesis of aminophenol derivatives can be achieved in aqueous systems using mild oxidants such as 2,2,6,6-tetramethylpiperidine 1-oxyl [30].

Ionic liquid catalytic systems offer sustainable alternatives to traditional acid catalysts [34]. Sulfonic acid-functionalized ionic liquids demonstrate exceptional catalytic activity for multicomponent reactions while providing easy recyclability and reduced environmental impact [34]. These systems can be recovered and reused multiple times without significant loss of catalytic activity [34].

Biocatalytic approaches utilizing enzymatic systems represent the ultimate in sustainable synthesis methodology [49]. Enzyme cascades enable complex multi-step transformations under mild conditions with excellent selectivity and minimal waste generation [49]. Research indicates that biocatalytic routes can provide access to complex aminopolyol structures with high stereochemical control [49].

Room temperature synthesis conditions contribute significantly to sustainability by reducing energy requirements [30]. Studies demonstrate that many functionalization reactions can proceed efficiently at ambient temperature when appropriate catalytic systems are employed [30]. This approach minimizes energy consumption while maintaining high synthetic efficiency [30].

Scale-up Considerations and Industrial Synthesis

Scale-up considerations for the industrial synthesis of 5-amino-4-hydroxybenzene-1,3-disulphonic acid encompass critical factors including process optimization, equipment design, quality control, and economic viability [38] [39] [41]. The transition from laboratory-scale synthesis to commercial production requires careful evaluation of reaction kinetics, heat transfer, mass transfer, and safety considerations [38].

Industrial synthesis processes must address the challenges associated with scaling non-linear chemical reactions [38]. The synthesis of 5-amino-4-hydroxybenzene-1,3-disulphonic acid involves multiple reaction steps that exhibit different scaling behaviors, requiring sophisticated process control systems to maintain product quality and yield [38]. Research indicates that pilot plant studies are essential for identifying potential scale-up issues before committing to full-scale production [38].

Temperature control emerges as a critical parameter in large-scale synthesis operations [40]. Industrial reactors must provide uniform temperature distribution to prevent hot spots that could lead to decomposition or unwanted side reactions [40]. Heat transfer considerations become increasingly important as reactor size increases, often necessitating specialized heat exchange systems [40].

Continuous flow processing represents a promising approach for industrial-scale synthesis of disulfonic acid derivatives [56] [60]. Flow chemistry systems enable precise control of reaction conditions, improved heat and mass transfer, and enhanced safety compared to traditional batch processes [56]. Research demonstrates that continuous sulfonation processes can achieve quantitative yields while eliminating the formation of unwanted byproducts [56].

| Scale | Batch Size | Reactor Type | Key Challenges | Typical Yield (%) |

|---|---|---|---|---|

| Laboratory | 1-100 g | Round-bottom flask | Optimization | 85-95 |

| Pilot | 1-10 kg | Jacketed reactor | Heat transfer | 80-90 |

| Industrial | 100+ kg | Continuous flow | Mass transfer | 75-85 |

Process validation represents a crucial component of industrial scale-up, requiring extensive documentation of operating procedures, quality control measures, and batch consistency [38]. Regulatory compliance necessitates comprehensive characterization of the synthetic process, including identification of critical process parameters and establishment of appropriate control limits [38].

Quality control systems for industrial synthesis must ensure consistent product specifications across multiple production batches [39]. Advanced analytical techniques, including high-performance liquid chromatography and spectroscopic methods, enable real-time monitoring of reaction progress and product quality [39]. Statistical process control methods help identify trends and variations that could impact product quality [39].

Economic considerations significantly influence the selection of synthetic routes for industrial implementation [41]. Cost analysis must encompass raw material expenses, energy consumption, equipment costs, labor requirements, and waste disposal fees [41]. The global market demand for disulfonic acid derivatives, particularly for optical brightening agents, drives continued optimization of synthetic processes to improve cost-effectiveness [41].